3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that contains an oxadiazole ring substituted with a methoxyphenyl group and a carboxaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Reduction: 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection sequences.
1-(2-Methoxyphenyl)piperazine: An intermediate in the synthesis of pharmaceuticals such as Urapidil.
Uniqueness
3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-14-8-5-3-2-4-7(8)10-11-9(6-13)15-12-10/h2-6H,1H3 |
InChI Key |
XDPJROVEYHSRDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C=O |
Origin of Product |
United States |
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